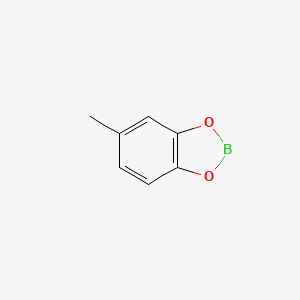
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl is a boronic acid derivative with a unique structure that includes a benzodioxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 5-methyl-1,3,2-benzodioxaborole with appropriate reagents under controlled conditions. One common method includes the use of boronic acid intermediates, which are reacted with suitable organic substrates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of substituted benzodioxaborole compounds .
Scientific Research Applications
5-Methyl-2H-1,3,2-benzodioxaborol-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and proteins.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This mechanism is particularly relevant in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2H-1,3,2-benzodioxaborol-2-yl include other boronic acid derivatives, such as:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets this compound apart from similar compounds is its unique benzodioxaborole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
189193-96-2 |
|---|---|
Molecular Formula |
C7H6BO2 |
Molecular Weight |
132.93 g/mol |
InChI |
InChI=1S/C7H6BO2/c1-5-2-3-6-7(4-5)10-8-9-6/h2-4H,1H3 |
InChI Key |
UUCWTFWRHJUYHU-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC2=C(O1)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















